



# Technical Support Center: Anti-Human B7 Antibody Cross-Reactivity

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This technical support guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice regarding the cross-reactivity of anti-human B7 family antibodies with their mouse orthologs. Accurate assessment of cross-reactivity is critical for the validation of therapeutic targets and the interpretation of preclinical data from mouse models.

# **General FAQs on Antibody Cross-Reactivity**

Q1: Why is it important to determine if my anti-human B7 antibody cross-reacts with mouse proteins?

A: Understanding cross-reactivity is crucial for preclinical research. If an antibody recognizes both human and mouse proteins, it allows for the use of a single therapeutic candidate in immunocompetent mouse models to study efficacy, toxicity, and the role of the immune microenvironment.[1] This improves the predictive value of preclinical studies and can reduce the risk of clinical trial failures.[1] If there is no cross-reactivity, alternative approaches, such as using a mouse-specific surrogate antibody or a humanized mouse model (expressing the human protein), are necessary.[2][3]

Q2: What factors influence whether an anti-human antibody will recognize the mouse equivalent protein?

A: Several factors are involved:



- Sequence Homology: The percentage of amino acid identity between the human and mouse proteins is a primary indicator. A homology of 75% or higher suggests a strong likelihood of cross-reactivity.[4]
- Epitope Conservation: The specific, short amino acid sequence (epitope) that the antibody binds must be identical or highly similar between the human and mouse proteins.
- Protein Conformation: The three-dimensional folding of the protein can expose or hide epitopes. Even with high sequence homology, differences in folding can prevent antibody binding.
- Post-Translational Modifications: Differences in modifications like glycosylation between species can alter the epitope, preventing antibody recognition. This is a known issue for some B7 family members like B7-H3.

Q3: How can I predict or verify the cross-reactivity of my antibody before beginning extensive experiments?

#### A:

- Check the Datasheet: The manufacturer's datasheet is the first place to look. It will often
  specify the tested species reactivity and may explicitly state whether cross-reactivity with
  mouse has been observed.
- Perform Sequence Alignment: Use a tool like NCBI-BLAST to align the human protein sequence (or the immunogen sequence, if provided) with the mouse ortholog sequence to assess homology.
- Review the Literature: Search for publications that have used the exact same antibody clone to see if its cross-reactivity has been characterized in relevant models.
- Conduct a Pilot Experiment: The most definitive method is to test the antibody on known positive and negative control samples, such as mouse cells transfected to express the target protein, alongside the human equivalent.

# **Cross-Reactivity Data for B7 Family Members**



The cross-reactivity of anti-human antibodies with mouse B7 proteins varies significantly among family members and even between different antibody clones targeting the same protein.

Summary of Human/Mouse Protein Homology and

**Cross-Reactivity** 

B7 Family Member	Alternative Name(s)	Human/Mouse Amino Acid Identity	General Cross- Reactivity Status
B7-1	CD80	~44%	Unlikely, but conserved receptor binding
B7-2	CD86	~50%	Unlikely, but conserved receptor binding
B7-H1	PD-L1, CD274	~70%	Clone-dependent; often does not cross- react
B7-H2	ICOSL, B7RP-1	~49%	Clone-dependent; often does not cross- react
B7-H3	CD276	~88%	Unlikely with endogenous protein, despite high homology
B7-H4	VTCN1, B7x, B7S1	~90%	Often cross-reacts
B7-H6	NCR3LG1	No mouse ortholog identified	Not applicable

# Protein-Specific FAQs and Troubleshooting B7-H1 (PD-L1)

Q: My anti-human PD-L1 antibody (clone 130021) is not detecting the protein in my syngeneic mouse tumor model. Is this expected?



A: Yes, this is expected. The datasheet for anti-human PD-L1 clone 130021 explicitly states that no cross-reactivity with recombinant mouse B7-H1 is observed in direct ELISAs. While human and mouse PD-L1 share approximately 70% amino acid identity, the epitope recognized by this specific clone is likely not conserved. For your mouse model, you will need to use an antibody specifically validated for detecting mouse PD-L1.

## B7-H2 (ICOSL)

Q: I am screening anti-human B7-H2 antibodies for a preclinical mouse study. What is the likelihood of finding one that cross-reacts?

A: The likelihood is low. Human and mouse B7-H2 share only about 49% amino acid sequence identity. For example, monoclonal antibody clones 136726 and 136716 are confirmed to detect human B7-H2 but do not cross-react with recombinant mouse B7-H2 in ELISAs and Western blots. It is recommended to source a mouse-specific anti-B7-H2 antibody for your studies.

## B7-H3 (CD276)

Q: Human and mouse B7-H3 have very high sequence homology (~88%). Why do most antihuman B7-H3 antibodies fail to detect the endogenous mouse protein?

A: This is a known challenge. Despite the high sequence homology, it is reported that no human B7-H3-specific antibody cross-reacts with the endogenous murine B7-H3 expressed on mouse cells. The leading hypothesis is that species-specific differences in glycosylation patterns mask or alter the antibody binding sites on the native mouse protein. Therefore, caution should be used when interpreting results from mouse models using anti-human B7-H3 antibodies unless the antibody has been explicitly shown to bind the endogenous mouse protein. Note that some specially engineered antibody formats, like certain CAR-T cells or nanobodies, have been developed to be cross-reactive.

## **B7-H4 (VTCN1)**

Q: Are there any anti-human B7-H4 antibodies that are known to cross-react with mouse B7-H4?

A: Yes. Due to the high sequence identity between human and mouse B7-H4 (~90%), cross-reactivity is more common for this target. For instance, the goat polyclonal antibody AF2154



has been shown to detect both human and mouse B7-H4 by Western blot. Additionally, the mouse monoclonal antibody clone 3E8 was reported to be specific for both human and mouse B7-H4 proteins.

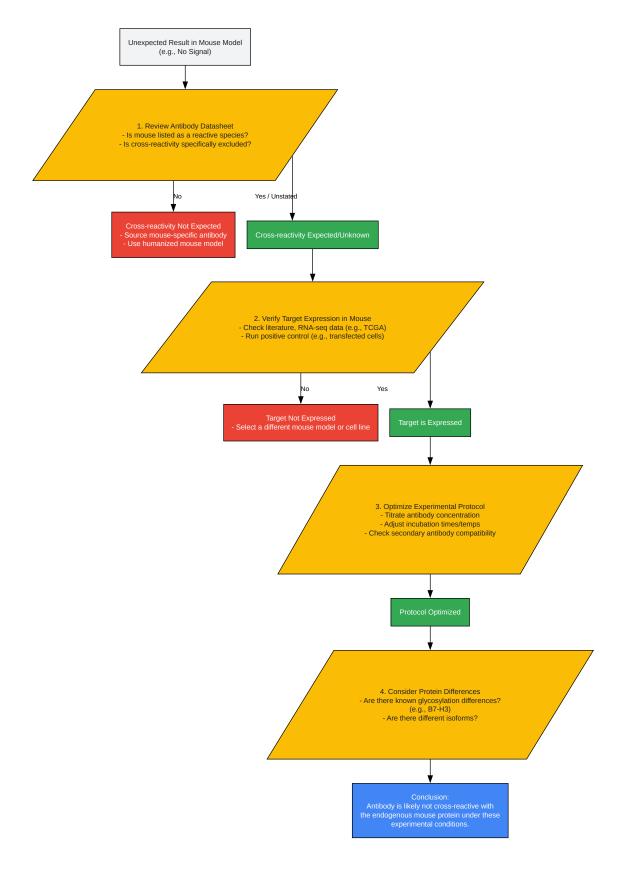
#### **B7-H6**

Q: Can I study the effects of my anti-human B7-H6 antibody in a standard mouse model?

A: No. Orthologs for B7-H6 have not been identified in mice or rats. Therefore, anti-human B7-H6 antibodies will have no target in wild-type mouse models. To study this protein in vivo, you would need to use a model where human B7-H6 is expressed, such as a xenograft model with B7-H6-positive human tumor cells in immunodeficient mice or a genetically engineered mouse model that expresses human B7-H6.

Troubleshooting and Experimental Workflows
Diagram: Troubleshooting Antibody Cross-Reactivity
Issues





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Caption: A logical workflow for troubleshooting unexpected results when using an anti-human B7 antibody in a mouse model.

# Key Experimental Protocols Protocol: Validation of Antibody Cross-Reactivity by Flow Cytometry

This protocol provides a framework for testing whether an anti-human B7 antibody recognizes the mouse ortholog expressed on the cell surface.

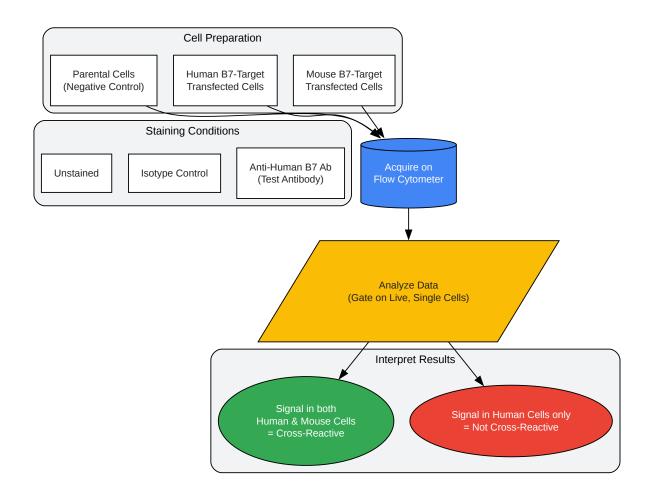
- 1. Cell Line Preparation:
- Negative Control: Use a cell line that does not express the target protein (e.g., the parental cell line).
- Human Positive Control: Transfect the negative control cell line with a vector encoding the full-length human B7 protein.
- Mouse Positive Control: Transfect the negative control cell line with a vector encoding the full-length mouse B7 protein.
- Culture cells to ensure high viability (>95%).
- 2. Staining Procedure:
- Harvest cells and wash with FACS buffer (e.g., PBS + 2% FBS).
- Resuspend cells to a concentration of 1x10<sup>6</sup> cells per 100 μL.
- Aliquot 100 μL of cell suspension into FACS tubes for each condition (Unstained, Isotype Control, Anti-Human Ab).
- Add the primary antibody (the anti-human B7 antibody in question) or an isotype-matched control antibody at a predetermined optimal concentration.
- Incubate for 30 minutes at 4°C, protected from light.



- Wash cells twice with 1-2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.
- If the primary antibody is not directly conjugated, resuspend the cell pellet in 100 μL of FACS buffer containing an appropriate fluorescently-labeled secondary antibody (e.g., anti-human IgG-FITC).
- Incubate for 30 minutes at 4°C, protected from light.
- Wash cells twice as described in step 6.
- Resuspend the final cell pellet in 300-500  $\mu$ L of FACS buffer for analysis. Add a viability dye if necessary.
- 3. Data Analysis and Interpretation:
- Acquire data on a flow cytometer.
- · Gate on live, single cells.
- Expected Results for Cross-Reactivity: A significant shift in fluorescence intensity should be observed for both the human-transfected and the mouse-transfected cells when stained with the anti-human B7 antibody, compared to the isotype control.
- Expected Results for No Cross-Reactivity: A significant fluorescence shift will be seen only in the human-transfected cells. The mouse-transfected cells will show a fluorescence profile similar to the isotype or unstained control.

# Diagram: Flow Cytometry Workflow for Cross-Reactivity Testing





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Caption: Experimental workflow for validating anti-human B7 antibody cross-reactivity with mouse proteins using flow cytometry.



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